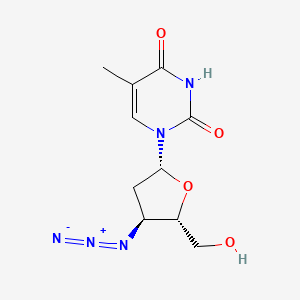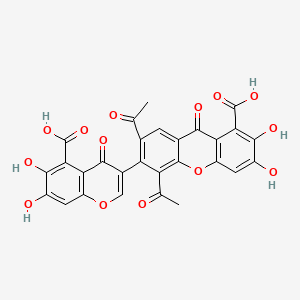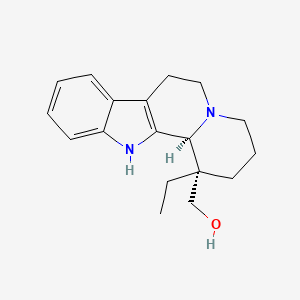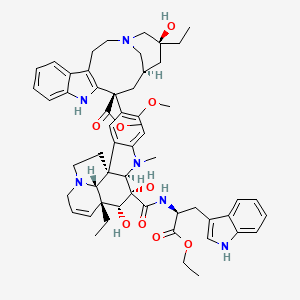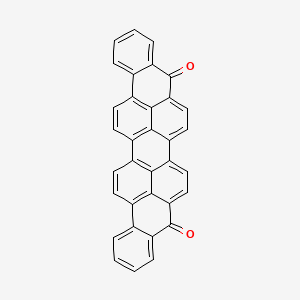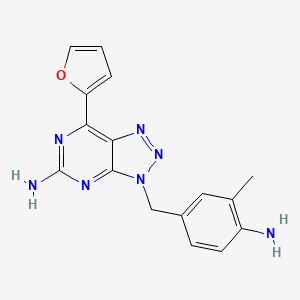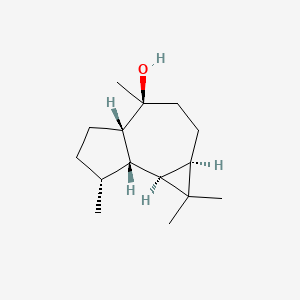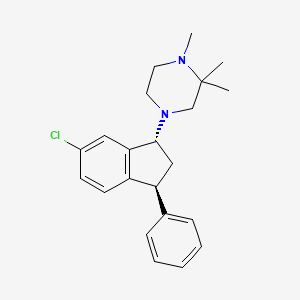
Zicronapine
Übersicht
Beschreibung
Zicronapin, früher bekannt als Lu 31-130, ist ein atypisches Antipsychotikum, das von H. Lundbeck A/S entwickelt wurde. Es zeigt monoaminerge Aktivität und hat ein multirezeptoriales Profil, wobei es potente antagonistische Wirkungen an Dopamin D1, D2 und Serotonin 5HT2A-Rezeptoren aufweist .
Vorbereitungsmethoden
Die Synthese von Zicronapin umfasst mehrere Schritte. Zunächst wird 2,3-Dihydrobenzofuran-5-carbonsäure hergestellt und anschließend in das entsprechende Säurechlorid umgewandelt. Dieses Zwischenprodukt wird mit 3-(2-Aminoethyl)-1H-Indol umgesetzt, um ein weiteres Zwischenprodukt zu bilden. Schließlich wird dieses Zwischenprodukt mit Fumarsäure behandelt, um Zicronapin-Fumarat zu erhalten. Industrielle Produktionsmethoden verwenden in der Regel ähnliche mehrstufige Synthesewege, um eine hohe Reinheit und Ausbeute zu gewährleisten.
Analyse Chemischer Reaktionen
Zicronapin unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Zicronapin kann unter bestimmten Bedingungen oxidiert werden, obwohl detaillierte Oxidationswege nicht umfassend dokumentiert sind.
Reduktion: Reduktionsreaktionen können die funktionellen Gruppen innerhalb von Zicronapin modifizieren, was möglicherweise seine pharmakologischen Eigenschaften verändert.
Substitution: Zicronapin kann Substitutionsreaktionen eingehen, insbesondere an seinen aromatischen Ringen und der Piperazin-Einheit.
Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und verschiedene Katalysatoren für Substitutionsreaktionen. Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den jeweiligen Bedingungen und Reagenzien ab, die verwendet werden.
Wissenschaftliche Forschungsanwendungen
Zicronapin wurde in erster Linie auf sein Potenzial zur Behandlung von Schizophrenie untersucht. Es hat in klinischen Studien eine signifikante Wirksamkeit und Sicherheit gezeigt, wobei es eine Abgrenzung vom Placebo und vergleichbare Ergebnisse zu anderen Antipsychotika wie Olanzapin zeigte . Über seine psychiatrischen Anwendungen hinaus macht das multirezeptoriale Profil von Zicronapin es zu einer wertvollen Verbindung für die Forschung in der Neuropharmakologie, insbesondere für das Verständnis der Rolle von Dopamin- und Serotonin-Rezeptoren bei psychischen Erkrankungen .
Wirkmechanismus
Zicronapin entfaltet seine Wirkungen durch potente antagonistische Aktivität an Dopamin D1, D2 und Serotonin 5HT2A-Rezeptoren. Durch die Blockierung dieser Rezeptoren moduliert Zicronapin die Neurotransmitteraktivität im Gehirn, was für seine antipsychotische Wirkung entscheidend ist. Dieser Mechanismus hilft, die Symptome von Schizophrenie und anderen verwandten Störungen zu lindern .
Wirkmechanismus
Zicronapine exerts its effects through potent antagonistic activity at dopamine D1, D2, and serotonin 5HT2A receptors. By blocking these receptors, this compound modulates neurotransmitter activity in the brain, which is crucial for its antipsychotic effects. This mechanism helps alleviate symptoms of schizophrenia and other related disorders .
Vergleich Mit ähnlichen Verbindungen
Zicronapin ist aufgrund seines multirezeptorialen Profils und seiner potenten antagonistischen Wirkungen an Dopamin- und Serotonin-Rezeptoren einzigartig. Ähnliche Verbindungen umfassen:
Olanzapin: Ein weiteres atypisches Antipsychotikum mit einem ähnlichen Rezeptorprofil, aber unterschiedlicher Pharmakokinetik und Nebenwirkungsprofil.
Risperidon: Bekannt für seine Wirksamkeit bei der Behandlung von Schizophrenie, jedoch mit einer anderen Rezeptorbindungsaffinität im Vergleich zu Zicronapin.
Quetiapin: Teilt einige pharmakologische Eigenschaften mit Zicronapin, hat aber ein breiteres Aktivitätsspektrum an Rezeptoren.
Die Einzigartigkeit von Zicronapin liegt in seiner ausgeglichenen Rezeptor-Antagonismus, der zu seiner Wirksamkeit und Sicherheit in klinischen Studien beiträgt .
Eigenschaften
IUPAC Name |
4-[(1R,3S)-6-chloro-3-phenyl-2,3-dihydro-1H-inden-1-yl]-1,2,2-trimethylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27ClN2/c1-22(2)15-25(12-11-24(22)3)21-14-19(16-7-5-4-6-8-16)18-10-9-17(23)13-20(18)21/h4-10,13,19,21H,11-12,14-15H2,1-3H3/t19-,21+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYPMJBXPNZMNQD-PZJWPPBQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CCN1C)C2CC(C3=C2C=C(C=C3)Cl)C4=CC=CC=C4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CN(CCN1C)[C@@H]2C[C@H](C3=C2C=C(C=C3)Cl)C4=CC=CC=C4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30168849 | |
| Record name | Zicronapine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30168849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
170381-16-5 | |
| Record name | (-)-trans-4-[(1R,3S)-6-Chloro-3-phenylindan-1-yl]-1,2,2-trimethylpiperazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=170381-16-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Zicronapine [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0170381165 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Zicronapine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12188 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Zicronapine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30168849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ZICRONAPINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QZV11V7G6A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Methyl 2-[[3-(3,4-dihydroxyphenyl)propanoylamino]carbamothioylamino]-5-phenylthiophene-3-carboxylate](/img/structure/B1683549.png)
